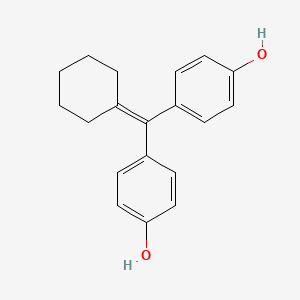

シクロフェニルジフェノール

概要

説明

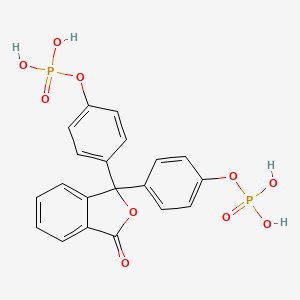

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールは、化学式C19H20O2を持つ低分子化合物です 。この化合物は、ヒドロキシフェニルメチルフェノール部分にシクロヘキシリデン基が結合した独特の構造で知られています。この化合物は、その独特の化学的性質により、科学研究や産業において様々な用途があります。

科学的研究の応用

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールは、科学研究において幅広い用途があります。

作用機序

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物のヒドロキシル基は、生物分子と水素結合を形成し、その機能に影響を与えることができます。 さらに、シクロヘキシリデン基は、タンパク質の疎水性領域と相互作用し、その活性を影響を与える可能性があります 。 これらの相互作用は、酵素活性の調節や細胞シグナル伝達経路の改変など、様々な生物学的効果をもたらす可能性があります .

生化学分析

Biochemical Properties

Cyclofenil diphenol plays a significant role in biochemical reactions, particularly in the inhibition of proteoglycan synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis of chondroitin sulfate and hyaluronan . Cyclofenil diphenol inhibits the polymerization of chondroitin sulfate onto p-nitrophenyl beta-xyloside and interferes with the cellular uptake of amino acids via the system A carrier . These interactions suggest that Cyclofenil diphenol may act through multiple inhibitory mechanisms.

Cellular Effects

Cyclofenil diphenol has profound effects on various types of cells and cellular processes. In chondrocytes, it disrupts the Golgi apparatus, leading to the inhibition of proteoglycan synthesis . This compound also affects the cellular uptake of amino acids and the synthesis of chondroitin sulfate and hyaluronan . Additionally, Cyclofenil diphenol has been shown to inhibit the replication of dengue virus in mammalian cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Cyclofenil diphenol involves its interaction with various biomolecules and its ability to disrupt cellular processes. It inhibits the polymerization of chondroitin sulfate and interferes with the uptake of amino acids . Cyclofenil diphenol also induces the fragmentation of the Golgi apparatus into small vesicles . These actions suggest that Cyclofenil diphenol may act through multiple inhibitory mechanisms, affecting both protein synthesis and glycosaminoglycan synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclofenil diphenol change over time. Short-term exposure to the compound leads to the disappearance of Golgi stacks and the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes are concentration-dependent and fully reversible within 21 hours of withdrawing the drug . Long-term effects include a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses .

Dosage Effects in Animal Models

The effects of Cyclofenil diphenol vary with different dosages in animal models. At higher concentrations, the compound completely inhibits proteoglycan synthesis and induces significant ultrastructural changes in chondrocytes

Metabolic Pathways

Cyclofenil diphenol is involved in metabolic pathways related to the synthesis of glycosaminoglycans. It inhibits the synthesis of chondroitin sulfate and hyaluronan, which are Golgi-mediated events . The compound also affects the cellular uptake of amino acids and the pool size of various UDP-sugars . These interactions suggest that Cyclofenil diphenol may influence metabolic flux and metabolite levels.

Transport and Distribution

Cyclofenil diphenol is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It interferes with the cellular uptake of amino acids via the system A carrier and affects the localization and accumulation of glycosaminoglycans . The compound’s ability to induce retrograde trafficking of Golgi and trans-Golgi network markers to the endoplasmic reticulum further highlights its impact on cellular transport mechanisms .

Subcellular Localization

Cyclofenil diphenol primarily localizes to the Golgi apparatus and the endoplasmic reticulum. It induces fragmentation of the Golgi apparatus into small vesicles and causes the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes suggest that Cyclofenil diphenol may affect the activity and function of these organelles through its interactions with targeting signals and post-translational modifications.

準備方法

合成経路と反応条件

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールの合成は、通常、酸性条件下でシクロヘキサノンと4-ヒドロキシベンズアルデヒドを反応させることによって行われます 。反応は縮合機構を経て進行し、シクロヘキシリデン結合が形成されます。次に、生成物を再結晶またはクロマトグラフィーによって精製し、目的の化合物を高純度で得ます。

工業生産方法

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、効率的な生産を確保するために、工業用反応器と連続フローシステムが使用されます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。 最終生成物は、一貫性と純度を確保するために、厳しい品質管理措置にかけられます .

化学反応の分析

反応の種類

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールは、以下を含む様々な化学反応を起こします。

酸化: ヒドロキシル基は、酸化されてキノンを形成することができます。

還元: この化合物は、還元されてシクロヘキシルメチルフェノール誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

形成される主な生成物

酸化: キノン誘導体。

還元: シクロヘキシルメチルフェノール誘導体。

置換: ハロゲン化フェノール.

類似化合物との比較

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールは、以下のような他の類似化合物と比較することができます。

ビスフェノールA(BPA): 構造は似ていますが、シクロヘキシリデン基がありません。

ビスフェノールS(BPS): シクロヘキシリデン基の代わりにスルホン基を含んでいます。

ビスフェノールF(BPF): BPAに似ていますが、フェノール環の置換パターンが異なります.

独自性

4-シクロヘキシリデン(4-ヒドロキシフェニル)メチルフェノールにおけるシクロヘキシリデン基の存在は、疎水性と立体障害の増加など、独自の化学的性質をもたらし、その反応性や他の分子との相互作用に影響を与える可能性があります .

特性

IUPAC Name |

4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEZOFHZEJTFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199845 | |

| Record name | Cyclofenil diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-40-2 | |

| Record name | Cyclofenil diphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclofenil diphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclofenil diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOFENIL DIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of Cyclofenil diphenol on chondrocytes?

A1: Cyclofenil diphenol is a weak non-steroidal estrogen that potently inhibits the synthesis of proteoglycans in chondrocytes. [, ] This occurs even at concentrations where protein synthesis is only minimally affected. [] The compound appears to specifically target the formation of glycosaminoglycan side chains in the Golgi apparatus, impacting the production of these crucial components of cartilage. []

Q2: How does Cyclofenil diphenol affect the Golgi apparatus?

A2: Treatment of chondrocytes with Cyclofenil diphenol leads to dramatic changes in the structure of the Golgi apparatus. [] Within a short period (40-60 minutes), the characteristic Golgi stacks disappear, and prolonged exposure (2-3 hours) causes distension and transformation of the endoplasmic reticulum (ER) into large vesicles. [] These vesicles are filled with flocculent and filamentous material and are studded with ribosomes. Notably, these changes are reversible upon removal of the drug. []

Q3: Are there structural analogs of Cyclofenil diphenol with similar effects?

A4: Yes, compounds structurally related to Cyclofenil diphenol, such as F6204 and F6091, also demonstrate a concentration-dependent inhibition of proteoglycan synthesis in chondrocytes. [] This suggests a structure-activity relationship where certain structural features are important for the observed biological activity. Interestingly, other compounds like stilboestrol, clomiphene, and tamoxiphen, which share structural similarities with Cyclofenil diphenol, also exhibit potent inhibition of proteoglycan synthesis. [] This further supports the notion that specific structural motifs are crucial for interacting with the target(s) responsible for this effect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)

![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)